An In-depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride
An In-depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride
This guide provides a comprehensive technical overview of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a valuable scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[1][2] Piperazine moieties are often incorporated into drug candidates to modulate aqueous solubility, basicity, and pharmacokinetic profiles, thereby improving oral bioavailability and overall drug-like characteristics.[2][3] The compound 1-(Thiolan-3-yl)piperazine dihydrochloride combines this well-established piperazine core with a thiolane (tetrahydrothiophene) moiety. This unique combination presents intriguing possibilities for exploring new chemical space and developing compounds with novel biological activities. The dihydrochloride salt form of the molecule typically enhances its stability and solubility in aqueous media, which is a critical factor for handling, formulation, and biological testing.[4]
Chemical Structure and Physicochemical Properties
1-(Thiolan-3-yl)piperazine dihydrochloride is an aliphatic heterocyclic compound featuring a piperazine ring N-substituted with a thiolan ring at the 3-position.[5] The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of the dihydrochloride salt, where each nitrogen is protonated.
Caption: Chemical Structure of 1-(Thiolan-3-yl)piperazine Dihydrochloride.
The key physicochemical properties of this molecule are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding experimental design.
| Property | Value | Source |
| CAS Number | 1376228-74-8 | [ChemScene][5] |
| Molecular Formula | C₈H₁₈Cl₂N₂S | [ChemScene][5] |
| Molecular Weight | 245.21 g/mol | [ChemScene][5] |
| Synonyms | 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride | [ChemScene][5] |
| SMILES | C1CSCC1N2CCNCC2.Cl.Cl | [ChemScene][5] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [ChemScene][5] |
| logP (Predicted) | 1.2407 | [ChemScene][5] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][5] |
| Hydrogen Bond Donors | 1 | [ChemScene][5] |
| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene][5] |
Proposed Synthetic Strategy
Approach 1: Nucleophilic Substitution
This is a robust and widely used method for N-alkylation of piperazines.[4][7] The strategy involves the reaction of a piperazine nucleophile with a suitable electrophile derived from the thiolane ring.
Causality and Experimental Choices:
-
Piperazine Protection: To prevent undesired dialkylation, it is strategic to start with a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions.
-
Electrophile Choice: The electrophile could be a 3-halo-thiolane (e.g., 3-bromo-thiolane) or, more effectively, a sulfonate ester like 3-thiolanyl methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). Sulfonates are superior leaving groups compared to halides, often leading to higher yields and milder reaction conditions.
-
Final Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc group, which conveniently and concurrently leads to the formation of the desired dihydrochloride salt when hydrochloric acid is used.
Caption: Workflow for Synthesis via Nucleophilic Substitution.
Approach 2: Reductive Amination
Reductive amination is another powerful tool for C-N bond formation, particularly effective for coupling amines with ketones or aldehydes.[6][8]
Causality and Experimental Choices:
-
Starting Materials: This route would commence with 3-thiolanone (tetrahydrothiophen-3-one) and a mono-protected piperazine.
-
Reaction Conditions: The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions over ketones, and does not require stringent anhydrous conditions.[2]
-
Workup and Final Step: The workup is typically a simple aqueous extraction, followed by the same acid-mediated deprotection and salt formation step as described in the substitution approach.
Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol (Proposed: Nucleophilic Substitution)
This protocol is a representative, self-validating system based on established methodologies.[4][7]
-
Synthesis of Thiolan-3-yl methanesulfonate:
-
To a stirred solution of 3-thiolanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
-
Synthesis of 1-Boc-4-(thiolan-3-yl)piperazine:
-
Combine the crude Thiolan-3-yl methanesulfonate (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected product.
-
-
Synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride:
-
Dissolve the purified 1-Boc-4-(thiolan-3-yl)piperazine (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.
-
The product will typically precipitate out of the solution as a white solid. If not, the solvent can be removed under reduced pressure.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 1-(Thiolan-3-yl)piperazine dihydrochloride salt.
-
Applications in Research and Drug Development
The structural motifs within 1-(Thiolan-3-yl)piperazine dihydrochloride suggest several promising avenues for research.
-
Central Nervous System (CNS) Agents: Piperazine derivatives are renowned for their central pharmacological activities, acting as antipsychotics, antidepressants, and anxiolytics.[9] The lipophilicity and shape of the thiolane group could influence blood-brain barrier penetration and interaction with CNS targets.
-
Anthelmintic Agents: Piperazine itself has a long history of use as an anthelmintic drug.[10][11] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist.[10] Novel derivatives are continually explored to overcome resistance and broaden the spectrum of activity.
-
Kinase Inhibitors: N-substituted piperazines are a common feature in many kinase inhibitors used in oncology.[6] This compound could serve as a fragment or starting point for the synthesis of libraries targeting various kinases.
-
Material Science: The presence of the sulfur atom in the thiolane ring offers potential applications in material science, such as in the development of novel polymers or as a ligand for catalysts.[4]
The molecule serves as a versatile building block, allowing for further functionalization at the secondary amine of the piperazine ring to generate a diverse library of compounds for screening against various biological targets.
Conclusion
1-(Thiolan-3-yl)piperazine dihydrochloride is a compound with considerable potential, bridging the gap between the well-trodden path of piperazine-based drug design and the exploration of novel chemical space afforded by the thiolane moiety. Its straightforward, modular synthesis allows for facile access and derivatization. As researchers continue to seek out novel scaffolds to address complex diseases, compounds like this provide a solid and promising foundation for the development of the next generation of therapeutic agents.
References
-
Ark Pharm, Inc. 1-(Thiolan-3-yl)piperazine dihydrochloride. [Link]
-
PubChem. Piperazine Dihydrochloride. [Link]
-
The Good Scents Company. piperazine dihydrochloride. [Link]
-
Ravi, V., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2023. [Link]
-
Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022. [Link]
-
Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2023. [Link]
-
Sharma, R., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2020. [Link]
-
Wikipedia. Piperazine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]
-
Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. 2023. [Link]
-
Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. [Link]
-
de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. [Link]
-
European Medicines Agency. Piperazine Summary Report (3). 2003. [Link]
Sources
- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 11. Sci-Hub. Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene / Journal of Chemical Research, 2006 [sci-hub.ru]

